molecular formula C27H26N4O2S B11968415 (5Z)-5-({3-[4-(Allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one

(5Z)-5-({3-[4-(Allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one

Cat. No.: B11968415
M. Wt: 470.6 g/mol
InChI Key: QXHHUHVAYBGUIH-MOHJPFBDSA-N
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Description

(5Z)-5-({3-[4-(Allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a thiazole ring, and an allyloxyphenyl group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({3-[4-(Allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one typically involves multiple steps, including the formation of the pyrazole and thiazole rings, followed by the introduction of the allyloxyphenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({3-[4-(Allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and low temperatures to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

(5Z)-5-({3-[4-(Allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule for studying cellular processes and interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (5Z)-5-({3-[4-(Allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-({3-[4-(Methoxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one
  • (5Z)-5-({3-[4-(Ethoxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one

Uniqueness

The uniqueness of (5Z)-5-({3-[4-(Allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H26N4O2S

Molecular Weight

470.6 g/mol

IUPAC Name

(5Z)-5-[[1-phenyl-3-(4-prop-2-enoxyphenyl)pyrazol-4-yl]methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one

InChI

InChI=1S/C27H26N4O2S/c1-2-17-33-23-13-11-20(12-14-23)25-21(19-31(29-25)22-9-5-3-6-10-22)18-24-26(32)28-27(34-24)30-15-7-4-8-16-30/h2-3,5-6,9-14,18-19H,1,4,7-8,15-17H2/b24-18-

InChI Key

QXHHUHVAYBGUIH-MOHJPFBDSA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCCCC4)C5=CC=CC=C5

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCCCC4)C5=CC=CC=C5

Origin of Product

United States

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